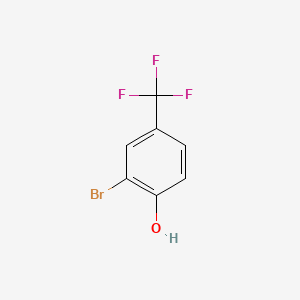

5-(Chloromethyl)-2-phenylpyridine

Übersicht

Beschreibung

5-(Chloromethyl)-2-phenylpyridine is a compound that belongs to the class of organohalides, specifically chlorinated pyridines. While the provided abstracts do not directly discuss this compound, they offer insights into the chemistry of related pyridine derivatives and their potential applications. For instance, pyridine derivatives have been incorporated into DNA oligomers , used as intermediates in the synthesis of multipotent drugs , and studied for their complexation with chloranilic acid . These studies highlight the versatility and significance of pyridine derivatives in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of pyridine derivatives can be achieved through various methods. For example, 5-(phenylthiomethyl)-2'-deoxyuridine, a thionucleoside, was incorporated into DNA oligomers using automated DNA synthesis and phosphoramidite chemistry . Similarly, 2-chloro-5-methylpyridine can be prepared from different starting materials such as 3-methylpyridine N-oxide or 2-aminopyridine using chlorinating reagents or by reaction with chlorine gas in the presence of palladium chloride . These methods demonstrate the adaptability of pyridine chemistry to produce chlorinated derivatives, which could be applied to synthesize 5-(chloromethyl)-2-phenylpyridine.

Molecular Structure Analysis

The molecular structure of pyridine derivatives is crucial for their reactivity and potential applications. For instance, the crystal and molecular structures of dimethyl-2,2'-bipyridyl complexes with chloranilic acid were determined, showing hydrogen-bonded chains with N(+)-H···O(-) and O-H···N bridges . Although not directly related to 5-(chloromethyl)-2-phenylpyridine, these findings provide a foundation for understanding how substituents on the pyridine ring can influence molecular interactions and structure.

Chemical Reactions Analysis

The reactivity of pyridine derivatives is influenced by their substituents and molecular structure. The study of 5-chloro-2,4-dihydroxypyridine's reactivity towards bromine and aqueous solutions of hydrobromic and hydrochloric acid exemplifies the type of chemical reactions that chlorinated pyridines can undergo. These reactions may include halogenation, substitution, and complexation, which are relevant for further functionalization of the pyridine ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are determined by their molecular structure and substituents. For example, the presence of a chlorine atom in 2-chloropyridine-3,5-dicarbonitriles affects their ability to form hydrogen bonds, which in turn influences their binding mode in the catalytic active site of acetylcholinesterase . Additionally, the phase transitions and vibrations of dimethyl-2,2'-bipyridyl complexes with chloranilic acid were studied, revealing the impact of crystal packing and charge transfer on their properties . These insights into the properties of pyridine derivatives can be extrapolated to understand the behavior of 5-(chloromethyl)-2-phenylpyridine in various environments.

Wissenschaftliche Forschungsanwendungen

Synthesis of Hyper Cross-linked Polymers (HCPs)

- Scientific Field : Polymer Chemistry .

- Application Summary : HCPs are a class of porous materials that have been intensively used in recent years. They are synthesized by Friedel Craft reactions, which often involve chloromethyl compounds .

- Methods of Application : The HCP material is synthesized by three methods: Post crosslinking of polymer precursors, direct single step poly-condensation reaction of functional monomers, and Crosslinking by external cross linkers .

- Results or Outcomes : HCPs have extremely high surface areas, good porosity, low density, efficient adsorption properties, easy synthesis, less cost, environmental friendly, high thermal and chemical stability, light weight and reusability. They have many applications such as water treatment, gas storage, super-capacitors, sensing, catalysis, drug delivery and chromatographic separations .

Chloromethylation of Aromatic Compounds

- Scientific Field : Organic Chemistry .

- Application Summary : Chloromethyl substituted aromatic compounds are promising key intermediates because of their easy transformation to a variety of fine or special chemicals, polymers and pharmaceuticals .

- Methods of Application : Treatment of a series of aromatic hydrocarbons and O-carbethoxy phenol substrates with a mixture of chlorosulfonic acid and dimethoxymethane in CH2Cl2 catalyzed by zinc iodide affords the corresponding chloromethyl derivatives in good to excellent yields .

- Results or Outcomes : The chloromethylation of aromatic compounds with dimethoxymethane and chlorosulfonic acid catalyzed by ZnI2 in CH2Cl2 under mild conditions .

Production of Chloromethane

- Scientific Field : Industrial Chemistry .

- Application Summary : Chloromethane, also known as methyl chloride, is an organic compound with the chemical formula CH3Cl. It is a crucial reagent in industrial chemistry .

- Methods of Application : Chloromethane is produced industrially via the hydrochlorination of methane or methanol .

- Results or Outcomes : Chloromethane is used in a variety of applications, including the production of silicones, agricultural chemicals, methyl cellulose, quaternary amines, and butyl rubber. It was also formerly used as a refrigerant .

Synthesis of Benzyl Chloride

- Scientific Field : Organic Chemistry .

- Application Summary : Benzyl chloride, or α-chlorotoluene, is an organic compound with the formula C6H5CH2Cl. It is a widely used chemical building block .

- Methods of Application : Benzyl chloride is typically produced by the reaction of benzyl alcohol with hydrochloric acid, or the reaction of toluene with chlorine .

- Results or Outcomes : Benzyl chloride is used in the manufacture of other organic chemicals, including benzyl alcohol and benzyl cyanide. It is also used as a photographic developer and a dye intermediate .

Valorization of Biomass-Derived Furfurals

- Scientific Field : Green Chemistry .

- Application Summary : Biomass-derived furfurals, such as 5-(hydroxymethyl)furfural and 5-(chloromethyl)furfural, are important platform chemicals that can be converted into a variety of valuable products .

- Methods of Application : The synthetic upgrading of furfurals involves chemical modifications of the reactive sites present in them. For example, 5-(chloromethyl)furfural can be reacted with sodium azide under solvent-free conditions to form 5-(azidomethyl)furfural .

- Results or Outcomes : 5-(Azidomethyl)furfural is used as a reactive intermediate for various crucial products like 5-aminolevulinic acid and triazole compounds .

Synthesis of 5-(Chloromethyl)furfural from High Fructose Corn Syrup

- Scientific Field : Industrial Chemistry .

- Application Summary : 5-(Chloromethyl)furfural (CMF) is synthesized from high fructose corn syrup (HFCS) using continuous flow processing .

- Methods of Application : The synthesis of CMF from HFCS involves a three-stream process that allows for the production of CMF with no additional handling of stock solutions .

- Results or Outcomes : This method shows great potential for scale-up to production .

Eigenschaften

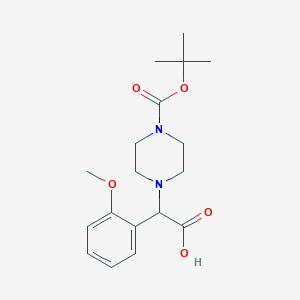

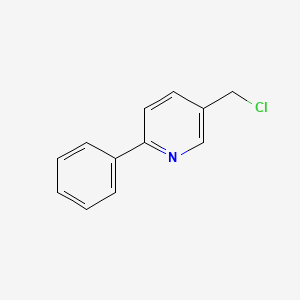

IUPAC Name |

5-(chloromethyl)-2-phenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN/c13-8-10-6-7-12(14-9-10)11-4-2-1-3-5-11/h1-7,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKDIPQQWMXERFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(C=C2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50377178 | |

| Record name | 5-(chloromethyl)-2-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Chloromethyl)-2-phenylpyridine | |

CAS RN |

5229-40-3 | |

| Record name | 5-(chloromethyl)-2-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-Bromo-4-(methylsulfonyl)phenyl]hydrazine](/img/structure/B1271989.png)